N3Ac-OPhOMe

Catalog No.
S6579842
CAS No.
2546513-31-7
M.F
C9H9N3O3
M. Wt
207.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N3Ac-OPhOMe

CAS Number

2546513-31-7

Product Name

N3Ac-OPhOMe

IUPAC Name

(4-methoxyphenyl) 2-azidoacetate

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

InChI

InChI=1S/C9H9N3O3/c1-14-7-2-4-8(5-3-7)15-9(13)6-11-12-10/h2-5H,6H2,1H3

InChI Key

CBCXKHGBUBDDQO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC(=O)CN=[N+]=[N-]

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)CN=[N+]=[N-]

N3Ac-OPhOMe, chemically known as 4-Methoxyphenyl 2-azidoacetate, is a compound characterized by its azido group, which imparts unique reactivity and functional properties. This compound is primarily utilized in biochemical applications, particularly for the selective acylation of proteins. The presence of the methoxyphenyl group enhances its solubility and stability, making it a valuable reagent in synthetic organic chemistry and biochemistry .

N3Ac-OPhOMe's mechanism of action revolves around its ability to selectively modify proteins. The methoxyphenyl ester moiety reacts with the N-terminal Gly-His tag on engineered proteins, introducing an azide group at a precise location. This azide tag can then be further conjugated with various biomolecules containing complementary functional groups via click chemistry, enabling researchers to attach fluorescent probes, affinity tags, or other desired moieties to the protein of interest [].

  • Nucleophilic Substitution: The azido group can be substituted by various nucleophiles, leading to the formation of diverse derivatives.
  • Click Chemistry: Due to its azido functionality, N3Ac-OPhOMe can engage in click chemistry reactions, particularly with alkynes, facilitating the formation of triazoles.
  • Acylation Reactions: The compound is employed in acylation reactions, where it selectively modifies amino acids within peptides or proteins, particularly targeting Gly-His tags without affecting lysine residues .

N3Ac-OPhOMe exhibits notable biological activity due to its ability to selectively label proteins. This specificity allows for the study of protein interactions and functions in various biological contexts. Its application in chemical biology enables researchers to investigate protein dynamics and interactions through techniques such as mass spectrometry and fluorescence microscopy. The selective labeling capability also aids in the development of biopharmaceuticals by allowing precise modifications of therapeutic proteins .

The synthesis of N3Ac-OPhOMe typically involves the following steps:

  • Formation of 4-Methoxyphenol: The starting material is 4-methoxyphenol, which undergoes a reaction with chloroacetyl chloride to form an intermediate.
  • Azidation: The intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of N3Ac-OPhOMe.
  • Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high purity suitable for biochemical applications .

N3Ac-OPhOMe has a range of applications in various fields:

  • Chemical Biology: It is extensively used for the selective labeling of proteins, enabling studies on protein structure and function.
  • Biopharmaceutical Development: The compound's ability to modify therapeutic proteins allows for enhanced efficacy and stability.
  • Synthetic Organic Chemistry: It serves as a versatile building block for the synthesis of more complex molecules through various

Studies involving N3Ac-OPhOMe focus on its interactions with proteins and other biomolecules. By utilizing its selective labeling capabilities, researchers can track protein interactions within cellular environments. This information is crucial for understanding signaling pathways and metabolic processes. Interaction studies often employ techniques like surface plasmon resonance or enzyme-linked immunosorbent assays to quantify binding affinities and kinetics .

N3Ac-OPhOMe shares similarities with several other compounds that also feature azido or acyl groups. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Methoxyphenyl 2-azidoacetate (N3Ac-OPhOMe)Azido group; methoxyphenyl esterSelective labeling at Gly-His tags
N-(2-Aminoethyl)-2-chloroacetamide hydrochlorideChloroacetamide structureUsed primarily in polymerization reactions
4-Azidobenzoic acidAzido group; carboxylic acidCommonly used for conjugation but less selective
Benzyl azideAzido group; benzyl structureLess functional specificity compared to N3Ac-OPhOMe

N3Ac-OPhOMe's unique ability to selectively modify specific amino acid residues makes it particularly valuable in biochemical research compared to other azide-containing compounds that may lack this specificity .

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Exact Mass

207.06439116 g/mol

Monoisotopic Mass

207.06439116 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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